
Afegostat
Vue d'ensemble
Description
Méthodes De Préparation
L'afégostat peut être synthétisé par une série de réactions chimiques impliquant la formation d'un cycle pipéridine. La voie de synthèse implique généralement l'utilisation d'hydroxyméthyle et de pipéridine-3,4-diol comme produits de départ. Les conditions réactionnelles comprennent l'utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle impliquent la mise à l'échelle de ces réactions dans des conditions contrôlées pour garantir la pureté et le rendement de l'afégostat .
Analyse Des Réactions Chimiques
L'afégostat subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent des dérivés de l'afégostat avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements ultérieurs .
Applications de recherche scientifique
L'afégostat a été largement étudié pour ses applications potentielles dans divers domaines de la recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier les mécanismes d'inhibition enzymatique et d'activité chaperonne. En biologie, l'afégostat est utilisé pour étudier le rôle de la bêta-glucocérébrosidase dans les processus cellulaires et ses implications dans des maladies telles que la maladie de Gaucher et la maladie de Parkinson. En médecine, l'afégostat a été exploré comme un agent thérapeutique potentiel pour le traitement des maladies de stockage lysosomiales. En outre, l'afégostat a des applications dans l'industrie pharmaceutique pour le développement de nouveaux médicaments et thérapies .
Mécanisme d'action
L'afégostat exerce ses effets en se liant sélectivement à l'enzyme bêta-glucocérébrosidase dans le réticulum endoplasmique. Cette liaison restaure la conformation correcte de l'enzyme, augmentant son activité et facilitant le métabolisme du glucocérébroside. Les cibles moléculaires de l'afégostat comprennent la forme mutante N370S de la bêta-glucocérébrosidase, que l'on trouve couramment chez les personnes atteintes de la maladie de Gaucher .
Applications De Recherche Scientifique
Gaucher Disease Treatment
Afegostat has been primarily studied for its efficacy in treating Type 1 Gaucher disease. Clinical trials have demonstrated that it can increase the activity of β-glucocerebrosidase in patients undergoing enzyme replacement therapy. A notable Phase 2 clinical trial assessed its safety and tolerability in treatment-naive adult patients with Type 1 Gaucher disease. The study involved multiple dosing regimens and reported an increase in enzyme levels among participants, although clinically meaningful improvements were observed in only a minority of cases .
Potential in Parkinson's Disease
Research has suggested that this compound may also offer therapeutic benefits in Parkinson's disease by enhancing GCase activity in the brain. This is significant because impaired GCase function has been linked to the pathology of Parkinson's disease, particularly concerning α-synuclein aggregation . Animal studies have indicated that administration of this compound can improve motor function and reduce α-synuclein pathology in mouse models .
Study on Gaucher Disease
- Objective : Evaluate safety and tolerability.
- Design : Phase 2 open-label study with 30 participants.
- Findings : While all patients experienced increased GCase levels, only one out of eighteen showed clinically significant improvements. The treatment was generally well tolerated .
Animal Model Research
- Objective : Assess the impact on motor function and GCase activity.
- Design : Mice were administered this compound to evaluate its effects on GCase stability and α-synuclein pathology.
- Findings : The study demonstrated improved motor functions and stabilization of GCase activity, suggesting potential for further investigation in neurodegenerative disorders .
Data Summary
Study | Condition | Participants | Key Findings |
---|---|---|---|
Phase 2 Trial | Type 1 Gaucher Disease | 30 | Increased GCase levels; limited clinical improvement |
Animal Study | Parkinson's Disease Model | Mice | Improved motor function; reduced α-synuclein pathology |
Mécanisme D'action
Afegostat exerts its effects by binding selectively to the enzyme beta-glucocerebrosidase in the endoplasmic reticulum. This binding restores the correct conformation of the enzyme, enhancing its activity and facilitating the metabolism of glucocerebroside. The molecular targets of this compound include the N370S mutant form of beta-glucocerebrosidase, which is commonly found in individuals with Gaucher’s disease .
Comparaison Avec Des Composés Similaires
L'afégostat est unique en son genre par sa capacité à se lier sélectivement et à améliorer l'activité de la bêta-glucocérébrosidase. Les composés similaires comprennent l'imiglucérase, une bêta-glucocérébrosidase humaine recombinante utilisée pour la thérapie de remplacement enzymatique, et le miglustat, un autre médicament orphelin pour le traitement de la maladie de Gaucher avec un mécanisme d'action différent. L'éliglustat est un autre composé similaire qui agit comme une thérapie de réduction du substrat pour la maladie de Gaucher .
Activité Biologique
Afegostat, also known as Plicera (this compound tartrate), is a small molecule drug primarily investigated for its potential in treating Gaucher disease, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GCase). This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, clinical trial results, and case studies.
This compound functions as a pharmacological chaperone . It selectively binds to misfolded forms of GCase, stabilizing them and promoting their proper trafficking to the lysosome where they can exert their enzymatic function. This mechanism is particularly relevant for patients with Gaucher disease who have mutations leading to enzyme misfolding. The compound aims to increase GCase activity in cells, thereby reducing the accumulation of glucocerebrosides that characterizes the disease.
Pharmacological Properties
- Chemical Structure : this compound belongs to the piperidine class of compounds, characterized by its unique chemical structure which facilitates its interaction with GCase.
- Clinical Trials : The drug has undergone phase II clinical trials to evaluate its efficacy and safety in patients with Gaucher disease. Notably, a study reported that while all patients experienced an increase in GCase levels in white blood cells, significant clinical improvements were observed in only one out of eighteen patients who completed the study .
Clinical Trial Findings
A summary of key findings from clinical trials involving this compound is presented below:
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Case Study on Efficacy : In a non-randomized study, patients receiving this compound showed varying degrees of improvement in symptoms associated with Gaucher disease. However, only one patient exhibited clinically meaningful improvement despite increased GCase levels .
- Longitudinal Observations : A longitudinal study following children diagnosed with Gaucher disease through screening revealed that early intervention with enzyme replacement therapy (ERT) or chaperone therapy like this compound could lead to better outcomes in managing non-neurological manifestations .
- Pharmacological Chaperone Therapy : Preclinical studies have demonstrated that pharmacological chaperones can enhance the activity of mutant enzymes, suggesting that compounds like this compound could play a crucial role in treating genetic disorders through enzyme stabilization .
Research Findings
Research has consistently shown that while this compound may not be the most potent inhibitor of GCase compared to other compounds, its ability to act as a chaperone is critical for therapeutic efficacy. Studies indicate that:
- The presence of chaperones can significantly enhance the translocation of GCase to lysosomes, which is vital for restoring normal cellular function in Gaucher disease .
- Enzyme activity assays using tissue homogenates from patients with specific mutations (e.g., N370S) have shown promising results when treated with this compound, indicating its potential utility across different genotypes associated with Gaucher disease .
Propriétés
IUPAC Name |
(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYJXFZUIJOGNX-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168651 | |
Record name | Afegostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169105-89-9 | |
Record name | Isofagomine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169105-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Afegostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169105899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afegostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04545 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Afegostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFEGOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G23AP190YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.